5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Physicochemical characterization Chromatographic method development Purification protocol design

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326811-18-0) is a 1,2,4-thiadiazole heterocycle bearing a chlorine atom at position 5 and a (4-fluorophenyl)methylsulfanyl moiety at position Its molecular formula is C9H6ClFN2S2 with a molecular weight of 260.74 g·mol⁻¹, a predicted density of 1.51 ± 0.1 g·cm⁻³, and a predicted boiling point of 395.4 ± 44.0 °C. The compound is supplied primarily by Fluorochem Ltd.

Molecular Formula C9H6ClFN2S2
Molecular Weight 260.7 g/mol
CAS No. 1326811-18-0
Cat. No. B6349963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
CAS1326811-18-0
Molecular FormulaC9H6ClFN2S2
Molecular Weight260.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NSC(=N2)Cl)F
InChIInChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-1-3-7(11)4-2-6/h1-4H,5H2
InChIKeyFKKGJVOEPHGTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326811-18-0): Procurement-Relevant Structural and Physicochemical Baseline


5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326811-18-0) is a 1,2,4-thiadiazole heterocycle bearing a chlorine atom at position 5 and a (4-fluorophenyl)methylsulfanyl moiety at position 3. Its molecular formula is C9H6ClFN2S2 with a molecular weight of 260.74 g·mol⁻¹, a predicted density of 1.51 ± 0.1 g·cm⁻³, and a predicted boiling point of 395.4 ± 44.0 °C . The compound is supplied primarily by Fluorochem Ltd. (product code F525869) at a certified purity of 95.0% and is distributed internationally through authorized resellers such as FUJIFILM Wako Pure Chemical Corporation . The 1,2,4-thiadiazole core is recognized in the medicinal chemistry literature as an electrophilic scaffold capable of targeting cysteine residues in biomolecules, including cysteine-dependent enzymes such as cathepsin B and transglutaminase [1].

Why Generic Substitution of 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole with In-Class Analogs Risks Experimental Divergence


Although several 5-chloro-3-(benzylsulfanyl)-1,2,4-thiadiazole analogs share the same core scaffold, subtle variations in aryl substitution pattern, linker atom composition, and halogen identity produce measurable differences in key physicochemical properties — including molecular weight, predicted boiling point, density, and chromatographic behavior — that directly affect synthetic handling, purification protocols, and downstream biological readouts . The 1,2,4-thiadiazole heterocycle itself functions as a mechanism-based electrophilic warhead whose reactivity is modulated by the electronics of the 3-sulfanyl substituent; altering the aryl group from 4-fluorophenyl to 4-chlorophenyl or 2-fluorophenyl changes the electronic environment at the thiadiazole ring and can shift reactivity toward cysteine thiols [1]. Consequently, substituting one analog for another without systematic re-validation of reaction conditions, solubility, or target engagement introduces uncontrolled variables that can compromise experimental reproducibility. The quantitative evidence below establishes where this specific compound diverges from its closest commercial analogs.

Quantitative Differentiation Evidence for 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326811-18-0)


Molecular Weight and Predicted Boiling Point vs. Direct Thioether Analog (CAS 946418-98-0)

The target compound contains an additional sulfur atom in the 3-sulfanyl linker (-CH₂-S-) compared with the direct thioether analog 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0), which uses a simple methylene linker (-CH₂-). This structural difference produces a molecular weight increase of 32.07 g·mol⁻¹ (260.74 vs. 228.67 g·mol⁻¹), representing a 14.0% mass difference . The predicted boiling point of the target compound is 395.4 ± 44.0 °C, whereas the direct thioether analog is a crystalline solid with a measured melting point of 74–80 °C, indicating fundamentally different phase behavior at standard laboratory conditions . The target compound's predicted density of 1.51 ± 0.1 g·cm⁻³ further distinguishes it from the direct analog .

Physicochemical characterization Chromatographic method development Purification protocol design

Para-Fluoro vs. Ortho-Fluoro Regioisomer: Procurement Cost and Hazard Profile Comparison

The target compound (4-fluoro, para-substituted) has an ortho-fluoro regioisomer: 5-chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326815-59-1). Both are supplied by Fluorochem at 95.0% purity with identical molecular formula (C9H6ClFN2S2) and essentially identical molecular weight (260.74 vs. 260.73 g·mol⁻¹) . However, the ortho isomer carries an explicit GHS07 hazard classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented on the Fluorochem product page . The para-fluoro target compound is listed at ¥9,350/1g and ¥33,660/10g through Chinese distributors, while the ortho isomer is priced at £600.00/1g directly from Fluorochem UK . Although hazard data for the para isomer is not explicitly published, the para-fluoro substitution pattern generally confers distinct electronic effects (Hammett σp = +0.06 for F) compared with ortho substitution, which introduces steric hindrance and altered dipole moment, potentially influencing both reactivity and biological target engagement [1].

Regioisomeric SAR Procurement cost analysis Laboratory safety assessment

4-Fluorophenyl vs. 4-Chlorophenyl Analog: Molecular Weight and Lipophilicity Differentiation

The 4-chlorophenyl analog, 5-chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1454-42-8), replaces the 4-fluorine atom with chlorine. This single-atom substitution increases the molecular weight from 260.74 to 277.2 g·mol⁻¹ (Δ = +16.46 g·mol⁻¹, +6.3%) and the molecular formula changes from C9H6ClFN2S2 to C9H6Cl2N2S2 . Fluorine and chlorine differ substantially in their physicochemical contributions: the Hansch π constant for aromatic fluorine is +0.14 versus +0.71 for chlorine, predicting the 4-chloro analog to be approximately 0.57 log units more lipophilic [1]. Both compounds are priced identically at ¥9,350/1g and ¥33,660/10g through Fluorochem's Chinese distribution channel, indicating equivalent commercial accessibility . For applications where membrane permeability or metabolic stability is sensitive to lipophilicity, the 4-fluoro substitution offers a measurably lower logP contribution, which may be advantageous in early-stage drug discovery campaigns targeting oral bioavailability [1].

Halogen SAR Lipophilicity prediction Medicinal chemistry building blocks

1,2,4-Thiadiazole Scaffold as a Validated Cysteine Protease Inhibitor Pharmacophore: Class-Level Mechanistic Evidence

The 1,2,4-thiadiazole heterocycle itself functions as an electrophilic 'warhead' capable of forming a reversible disulfide bridge with the active-site cysteine residue (Cys29) of cathepsin B, a cysteine protease implicated in rheumatoid arthritis, cancer metastasis, and tissue remodeling [1][2]. Molecular docking studies on eight 1,2,4-thiadiazole derivatives demonstrated consistent binding poses within the cathepsin B active site, with the thiadiazole sulfur positioned for nucleophilic attack by the catalytic cysteine thiolate [1]. This mechanism is distinct from that of 1,3,4-thiadiazole isomers, which lack the electrophilic character conferred by the 1,2,4-arrangement of heteroatoms [2]. The target compound, bearing a 5-chloro substituent and a 3-(4-fluorobenzylsulfanyl) group, presents the canonical 1,2,4-thiadiazole core required for this cysteine-trapping mechanism. The 5-chloro group serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution, a feature exploited in the continuous-flow synthesis of 1,2,4-thiadiazole building blocks where 5-chloro-3-phenyl-1,2,4-thiadiazole was elaborated with N-, S-, and O-nucleophiles [3].

Cysteine protease inhibition Cathepsin B Electrophilic warhead Target-based drug discovery

1,2,4-Thiadiazole COX-2 Inhibitory Potential: Class-Level Pharmacological Precedent

The 1,2,4-thiadiazole scaffold has demonstrated potent and selective cyclooxygenase-2 (COX-2) inhibition in published structure-activity relationship (SAR) studies. In a series of substituted di-tert-butylphenols bearing 1,2,4-thiadiazole moieties, compound 6b (PD164387) inhibited COX-2 in the J774A.1 cell line with an IC₅₀ of 0.18 μM while sparing COX-1 (IC₅₀ = 3.1 μM), yielding a COX-1/COX-2 selectivity ratio of approximately 17-fold [1]. This contrasts with 1,3,4-thiadiazole regioisomers in the same study, which exhibited different selectivity profiles, underscoring that the 1,2,4-heteroatom arrangement — not merely the thiadiazole name — determines pharmacological outcome [1]. The target compound, with its 1,2,4-thiadiazole core and 4-fluorophenyl substituent, belongs to the same scaffold class that produced this validated COX-2 selective inhibitor. While no direct COX-2 data exist for CAS 1326811-18-0 specifically, the class-level precedent establishes the scaffold's capability for sub-micromolar target engagement when appropriately substituted [1].

COX-2 inhibition Anti-inflammatory SAR Cyclooxygenase

5-Chloro Substituent as a Synthetic Diversification Handle: Comparative Synthetic Utility

The 5-chloro substituent on the 1,2,4-thiadiazole ring serves as a synthetic leaving group for nucleophilic aromatic substitution (SNAr), enabling post-functionalization with amines, thiols, and alkoxides. This reactivity was systematically demonstrated in a continuous-flow study where 5-chloro-3-phenyl-1,2,4-thiadiazole was elaborated with diverse N-, S-, and O-nucleophiles, achieving isolated product yields up to 80% with residence times as short as 5 minutes [1]. In contrast, analogs bearing a 5-hydrogen (e.g., 3-substituted-1,2,4-thiadiazole without 5-leaving group) or 5-methyl substituent lack this SNAr reactivity and must be functionalized through less efficient routes such as directed ortho-metalation or pre-functionalized precursor synthesis. The target compound combines the 5-chloro leaving group with the 3-(4-fluorobenzylsulfanyl) moiety, providing orthogonal reactivity: the 5-position can undergo nucleophilic displacement while the 3-sulfanyl group can be oxidized to sulfoxide or sulfone, offering two independent diversification vectors [1]. This dual synthetic handle is absent in analogs where the 3-position bears a direct C-C bond (e.g., CAS 946418-98-0) rather than a sulfanyl linker .

Nucleophilic aromatic substitution Building block diversification Continuous flow synthesis Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole (CAS 1326811-18-0)


Cysteine Protease Inhibitor Lead Discovery: Scaffold with Validated Electrophilic Warhead

For drug discovery programs targeting cathepsin B, transglutaminase, or related cysteine-dependent enzymes, this compound provides the mechanistically validated 1,2,4-thiadiazole electrophilic warhead that forms disulfide adducts with active-site cysteine residues, as demonstrated by molecular docking and biochemical studies on the scaffold class [1]. The 5-chloro group enables rapid SAR expansion via SNAr with diverse nucleophiles using established continuous-flow protocols (residence time ~5 min, yields up to 80%), while the 3-(4-fluorobenzylsulfanyl) moiety can be independently oxidized to sulfoxide/sulfone for additional property modulation [2]. The 4-fluoro substituent contributes a modest +0.14 Hansch π value, helping maintain aqueous solubility relative to the more lipophilic 4-chloro analog (π = +0.71) [3].

COX-2 Selective Inhibitor Medicinal Chemistry: Isomer-Specific Scaffold Selection

Based on published SAR demonstrating that 1,2,4-thiadiazoles achieve sub-micromolar COX-2 inhibition (IC₅₀ = 0.18 μM for class lead PD164387) with ~17-fold selectivity over COX-1, this compound offers the correct thiadiazole isomer for anti-inflammatory screening cascades [1]. Critically, the 1,3,4-thiadiazole regioisomers from the same study exhibited different selectivity profiles, meaning isomer identity — not just the thiadiazole designation — determines pharmacological outcome. Procurement of the 1,2,4-isomer (CAS 1326811-18-0) rather than a 1,3,4-thiadiazole analog is essential for reproducing the COX-2 selective phenotype.

Parallel Library Synthesis: Dual-Diversification Building Block for High-Throughput Medicinal Chemistry

The compound offers two orthogonal diversification sites: the 5-chloro position for nucleophilic aromatic substitution (validated in continuous flow on the 3-phenyl analog) and the 3-sulfanyl linker for oxidation to sulfoxide or sulfone [1]. This dual reactivity contrasts with the direct thioether analog (CAS 946418-98-0), which has only one reactive site (5-Cl), and with 5-unsubstituted analogs that lack the SNAr handle entirely. For library production, this reduces the number of sequential synthetic steps required to generate diverse analog sets. The compound's predicted boiling point of ~395 °C and density of 1.51 g·cm⁻³ inform solvent selection and chromatographic method development for purification of library members .

Agrochemical Active Ingredient Discovery: 1,2,4-Thiadiazole Scaffold for Crop Protection Chemistry

1,2,4-Thiadiazole derivatives have been extensively patented as fungicidal, insecticidal, and herbicidal active ingredients, with the electrophilic thiadiazole core serving as a reactive pharmacophore for covalent modification of pest-specific cysteine proteases or other target enzymes [1]. The 4-fluorophenyl substituent is a privileged motif in agrochemical design, contributing metabolic stability and enhanced membrane penetration in plant and insect systems. The dual synthetic handles (5-Cl and 3-sulfanyl) support rapid analog generation for structure-activity optimization in whole-organism screening assays.

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